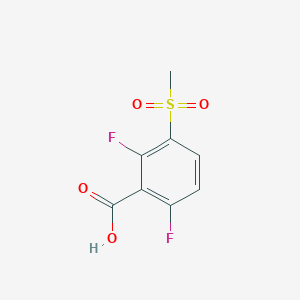

2,6-difluoro-3-methanesulfonylbenzoic acid

描述

Historical Context and Discovery

The discovery and development of 2,6-difluoro-3-methanesulfonylbenzoic acid must be understood within the broader historical context of organofluorine chemistry, which represents one of the most significant developments in modern synthetic chemistry. The field of organofluorine chemistry traces its origins to the early 19th century, with the first organofluorine compound being discovered in 1835 when Jean-Baptiste Dumas and Eugène-Melchior Péligot successfully distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking achievement occurred remarkably before elemental fluorine itself was isolated, demonstrating the early recognition of fluorine-containing organic compounds' potential significance.

The foundational work in organofluorine chemistry continued with Alexander Borodin's pioneering contribution in 1862, when he developed what would become a standard method of halogen exchange by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This method established the precedent for introducing fluorine atoms into organic molecules through nucleophilic substitution reactions, a technique that remains fundamental to modern fluorine chemistry. The scientific field treating organofluorine compounds began before elemental fluorine itself was isolated by Henri Moissan in 1886, highlighting the prescient recognition of these compounds' importance.

The development of more sophisticated organofluorine compounds, including difluorobenzoic acid derivatives, evolved significantly during the 20th century. The field experienced dramatic acceleration during World War II when fluoropolymers found critical applications in the Manhattan Project, specifically for materials that could tolerate fluorine and its derivative uranium hexafluoride. This period marked the transition from academic curiosity to industrial application, establishing the foundation for modern fluorine chemistry applications.

Significance in Organofluorine Chemistry

This compound occupies a position of considerable importance within the broader landscape of organofluorine chemistry due to its unique structural features and chemical properties. The compound exemplifies the sophisticated molecular architectures that have become accessible through modern synthetic methodologies, combining multiple functional groups that each contribute distinct chemical characteristics to the overall molecular behavior.

The presence of two fluorine atoms in the 2,6-positions creates a unique electronic environment around the benzoic acid core. Fluorine atoms are known to be the most electronegative elements in the periodic table, and their incorporation into organic molecules fundamentally alters the electronic distribution and chemical reactivity patterns. In the specific case of this compound, the fluorine substituents create a electron-withdrawing effect that influences both the acidity of the carboxylic acid group and the overall molecular stability.

The methanesulfonyl group at position 3 adds another layer of complexity to the molecular structure. This sulfonyl group contributes significant electron-withdrawing character through both inductive and resonance effects, further modifying the electronic properties of the aromatic ring system. The combination of fluorine atoms and the methanesulfonyl group creates a compound with enhanced acidic properties compared to unsubstituted benzoic acid, making it particularly valuable for specific synthetic applications where strong electron-withdrawing effects are desired.

The compound's significance extends beyond its intrinsic chemical properties to its role as a building block in pharmaceutical and agrochemical research. The strategic placement of functional groups makes it an ideal intermediate for further synthetic transformations, allowing chemists to access more complex molecular architectures through established synthetic methodologies. The compound's utility as a pharmaceutical impurity standard also highlights its importance in quality control and analytical chemistry applications.

Position in the Difluorobenzoic Acid Derivative Family

Within the difluorobenzoic acid derivative family, this compound represents a sophisticated example of molecular design that combines structural complexity with synthetic accessibility. The difluorobenzoic acid family encompasses numerous compounds that share the common feature of two fluorine atoms attached to a benzoic acid scaffold, but differ significantly in their substitution patterns and additional functional groups.

The parent compound of this family, 2,6-difluorobenzoic acid (Chemical Abstracts Service number 385-00-2), provides a useful reference point for understanding the structural relationships within this chemical family. With molecular formula C7H4F2O2 and molecular weight 158.1 grams per mole, the parent compound exhibits melting point of 157-161 degrees Celsius and demonstrates solubility in methanol and water. This compound serves as the major degradation product of diflubenzuron and has been extensively studied for its chemical properties and environmental behavior.

Related compounds in this family include 2,6-difluoro-3-methylbenzoic acid (Chemical Abstracts Service number 32890-88-3), which features a methyl group at position 3 instead of the methanesulfonyl group. This compound has molecular formula C8H6F2O2 and molecular weight 172.131 grams per mole, with melting point range of 138-142 degrees Celsius. The comparison between the methyl and methanesulfonyl derivatives illustrates how different substituents at position 3 can dramatically alter both physical properties and chemical reactivity patterns.

Another noteworthy family member is 2,6-difluoro-3-(hydroxymethyl)benzoic acid, which incorporates a hydroxymethyl group at position 3. This compound has molecular formula C8H6F2O3 and demonstrates how the introduction of different functional groups can provide access to diverse chemical transformations and biological activities. The hydroxymethyl group offers opportunities for further synthetic elaboration through oxidation, esterification, or other functional group transformations.

The 2,6-difluoro-3-(methylsulfamoyl)benzoic acid derivative (Chemical Abstracts Service number 1039993-93-5) represents another closely related compound with molecular formula C8H7F2NO4S and molecular weight 251.21 grams per mole. This compound demonstrates the structural diversity possible within the difluorobenzoic acid family through the incorporation of nitrogen-containing functional groups alongside the sulfonyl moiety.

Research Objectives and Significance

The research significance of this compound stems from its multifaceted applications across several domains of chemical and pharmaceutical science. The compound serves as an important tool for understanding structure-activity relationships in organofluorine chemistry, providing researchers with insights into how specific substitution patterns influence molecular behavior and biological activity.

One primary research objective involves the systematic investigation of how the unique combination of fluorine atoms and methanesulfonyl substitution affects the compound's chemical reactivity and physical properties. Researchers are particularly interested in understanding how the electron-withdrawing effects of these substituents influence the acidity of the carboxylic acid group and the compound's behavior in various chemical reactions. These studies contribute to the broader understanding of electronic effects in aromatic chemistry and help guide the design of new synthetic methodologies.

Structure

2D Structure

属性

IUPAC Name |

2,6-difluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c1-15(13,14)5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGWQDLOGJHGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process for Making Certain Benzoic Acid Compounds

This method describes processes for making 2,4-difluoro-3-Q1-benzoic acid, where Q1 is derived from an electrophilic reagent.

-

- React 1-bromo-2,4-difluoro-3-Q1-benzene with a strong base. N-butyllithium is the most preferred strong base.

- Maintain the temperature between -80°C and 40°C, preferably no more than room temperature, and most preferably no more than -40°C. A reaction temperature of about -70°C is preferred when using n-butyllithium.

- Reaction times can be up to 24 hours but are preferably between 10 and 30 minutes.

- Conduct the reaction under an inert atmosphere.

Oxidation of Benzaldehyde Derivative (if using DMF):

- If a formylating agent like DMF is used, oxidize the resulting benzaldehyde compound to the corresponding benzoic acid.

- Achieve oxidation by exposing the benzaldehyde compound to air or by using oxidizing reagents such as chromic acid or potassium permanganate.

- Carry out the oxidation reaction in a non-ether solvent, such as halogenated solvents like dichloromethane and chloroform, or aromatic solvents like benzene and toluene.

- Conduct the oxidation reaction at about ambient temperature, but temperatures up to the reflux temperature of the solvent may be used.

Synthetic Processes and Synthetic Intermediates

This method provides synthetic intermediates and processes useful for preparing antibacterial agent TXA709.

-

- Carry out the reaction in the presence of a suitable base, such as an amine base (e.g., N,N-diisopropyl-N-ethylamine) or an inorganic base (e.g., \$$NaH\$$, \$$KH\$$, \$$NaOH\$$, \$$KOH\$$, \$$K2CO3\$$, or \$$NaOtBu\$$).

- Conduct the reaction at a temperature ranging from about 0°C to about 30°C in acetonitrile with \$$K2CO3\$$ as a base.

-

- Carry out the benzylation reaction at a temperature ranging from about 55°C to about 60°C, or from about 40°C to about 65°C.

- Use a polar solvent (e.g., acetone or acetonitrile) or a protic solvent (e.g., methanol or ethanol).

- Perform the benzylation reaction in the presence of a suitable base (e.g., potassium carbonate or sodium carbonate).

-

- In a 250 L SSR reactor, the reaction was found to progress slowly, requiring additional catalyst (5%-Pd/C) after 80% conversion of starting material.

- The product was isolated using methylene dichloride and dried in a vacuum oven at 50-55°C, yielding 5.4 kg of 2,6-difluoro-3-hydroxybenzamide in 89.0% yield.

Synthesis of 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

This method involves a multi-step process starting from 2,6-difluorobenzoic acid.

Reaction with Propylsulfonamide:

- React 2,6-difluorobenzoic acid with propylsulfonamide under specific conditions.

- Carry out the reaction in the presence of a coupling agent such as oxalyl chloride to facilitate the formation of the sulfonamide bond.

Halogen Exchange (Halex reaction):

- Use sodium fluoride and 2,6-dichlorobenzonitrile for introducing fluorine atoms.

-

- Yield optimization (typically 60-75%) depends on precise temperature control (80-100°C), anhydrous solvents, and stoichiometric ratios of sulfonylating agents.

-

- Impurities arise from incomplete sulfonamidation or fluorination, necessitating HPLC purification (C18 column, acetonitrile/water gradient).

- LC-MS/MS: Detects trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) of 0.1 ng/mL. Electrospray ionization (ESI) in negative mode is optimal for sulfonamide detection.

- NMR: Resolves fluorine substituents (δ = -110 to -125 ppm for aromatic F; δ = -75 ppm for sulfonamide F). Confirms propyl chain integration (triplet at δ 1.0 ppm for \$$CH_3\$$).

- X-ray crystallography: Validates molecular geometry, showing a planar benzoic acid core with dihedral angles of 12° between sulfonamide and fluorine groups.

Preparation of 2,4-Difluoro-3-hydroxybenzoic acid

This method uses 3,4,5-trifluoronitrobenzene as a raw material.

Reaction of 2,6-difluoro-3-bromoanisoles with CuCN:

- Add 28.4g (0.13mol) of 2,6-difluoro-3-bromoanisoles, 100ml of dry DMF, and 18g (0.2mol) of \$$CuCN\$$ to a reaction flask equipped with an agitator and thermometer.

- Rapidly heat to reflux and react for 3 hours, then cool.

- Filter, pour the filtrate into 1L of frozen water after vacuum distillation.

- Filter and collect the filter solid, recrystallize from washing acetate second sole of the foot/sherwood oil, to get 15.3g of off-white solid (70% yield).

- \$$^1H\$$ NMR[\$$CD_3OD\$$]δ7.29(ddd,J=9.1,6.6,5.4Hz,1H).7.10(ddd,J=9.9.9.0,1.6Hz,1H),4.0(s,3H);EI-MSm/z 169,154,126,100,88,75.

Hydrolysis of 2,4-difluoro-3-anisole nitriles:

- Add 15g (0.089mol) of 2,4-difluoro-3-anisole nitriles to 450ml of 40% hydrobromic acid solution in a reaction flask equipped with an agitator and thermometer.

- Stir and heat to 130°C and react overnight.

- Cool and extract with anhydrous diethyl ether [4 * 100ml], combine the ether layers, and wash with water until neutral.

- Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain 15g of gray solid.

- Dissolve this solid in 100ml of methanol, add activated carbon to decolorize, filter, and remove the solvent under reduced pressure to obtain 13.1g of white solid (85% yield).

| Ultimate analysis | Theoretical value | Measured value |

|---|---|---|

| C content (%) | 48.29 | 48.28 |

| H content (%) | 2.32 | 2.34 |

化学反应分析

Types of Reactions

2,6-difluoro-3-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

科学研究应用

Medicinal Chemistry

2,6-Difluoro-3-methanesulfonylbenzoic acid has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural properties allow for modifications that can lead to the development of new drugs.

Case Study: Glycine Transporter Inhibitors

A notable application is in the synthesis of inhibitors for glycine transporters (GlyT). Research has shown that derivatives of this compound can selectively inhibit GlyT-1 and GlyT-2, which are targets for treating neurological disorders such as schizophrenia and depression .

| Compound | Activity | Target |

|---|---|---|

| This compound derivative | High | GlyT-1 |

| This compound derivative | Moderate | GlyT-2 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl group can participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.

Synthesis Example

A reported method involves using this compound as a precursor to synthesize various sulfonamide derivatives. The reaction conditions typically involve the use of bases such as triethylamine in solvents like DMF or THF .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| DMF, Triethylamine | 85% | Effective for sulfonamide formation |

| THF, Sodium Hydride | 77% | Suitable for multi-step synthesis |

Agrochemicals

Research indicates potential applications in agrochemicals, particularly as a precursor for developing herbicides or fungicides. The fluorinated structure may enhance biological activity and selectivity against target pests.

作用机制

The mechanism of action of 2,6-difluoro-3-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. These functional groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules .

相似化合物的比较

a) 2,6-Difluoro-3-methylsulfanyl-benzoic Acid Methyl Ester (CAS: 2027537-27-3)

- Structure : Methyl ester of the benzoic acid core, with a methylthio (-SCH₃) group at position 3.

- Molecular Formula : C₉H₈F₂O₂S (Molar Mass: 218.22 g/mol).

- Key Differences : The methylthio group is less polar and more lipophilic than the methanesulfonyl group. This ester derivative is typically used as a precursor in Suzuki-Miyaura coupling reactions, as seen in related syntheses .

b) 2,6-Difluoro-3-(propylsulfonamido)benzoic Acid (CAS: 2098974-13-9)

- Structure : Features a propylsulfonamido (-NHSO₂C₃H₇) group at position 3.

- However, the propyl chain increases steric hindrance compared to the methanesulfonyl group .

c) Methyl 3-[(2,6-Difluorophenyl)sulfonylamino]-2-fluorobenzoate (CAS: 1195768-19-4)

- Structure : Combines a sulfonamido linkage to a 2,6-difluorophenyl ring and a methyl ester.

- The ester group reduces acidity compared to the free carboxylic acid .

Physicochemical Properties

生物活性

2,6-Difluoro-3-methanesulfonylbenzoic acid (DFMSBA) is an organic compound characterized by the molecular formula C₈H₆F₂O₄S and a molecular weight of 236.19 g/mol. This compound is a derivative of benzoic acid, featuring two fluorine atoms and a methanesulfonyl group attached to the benzene ring. Its unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The structural formula of DFMSBA can be represented as follows:

Key Features:

- Fluorine Substituents: The presence of two fluorine atoms increases the lipophilicity and metabolic stability of the compound.

- Methanesulfonyl Group: This functional group enhances the compound's reactivity, making it a valuable intermediate in synthetic pathways.

Biological Activity

Research into the biological activity of DFMSBA has revealed several potential applications, particularly in the context of its interaction with various biomolecules.

The mechanism by which DFMSBA exerts its effects involves interactions with specific molecular targets, potentially influencing enzyme activity and receptor binding. The methanesulfonyl group may facilitate hydrogen bonding or ionic interactions with biological macromolecules, while the fluorine atoms can participate in dipole-dipole interactions.

In Vitro Studies

In vitro studies have demonstrated that DFMSBA exhibits significant biological activity:

- Enzyme Inhibition: DFMSBA has been investigated for its potential to inhibit autotaxin (ATX), an enzyme implicated in cancer metastasis. Preliminary results suggest that DFMSBA may serve as a lead compound for developing ATX inhibitors with enhanced potency compared to existing inhibitors .

- Cellular Effects: In studies involving human melanoma cells, DFMSBA was found to reduce cell invasion and migration, indicating its potential role as an anti-metastatic agent .

Case Studies

Several case studies have highlighted the biological significance of DFMSBA:

- Anti-Cancer Activity: A study demonstrated that DFMSBA significantly reduced the chemotherapeutic resistance of breast cancer stem-like cells to paclitaxel. This effect was attributed to its ability to modulate signaling pathways related to cell survival and proliferation .

- Inflammatory Response Modulation: Research indicated that DFMSBA might influence inflammatory pathways by modulating the expression of cytokines in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of DFMSBA, a comparison with similar compounds is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzoic Acid | Lacks methanesulfonyl group | Limited anti-cancer properties |

| 3,4-Difluoro-2-((phenylthio)methyl)benzoic Acid | Contains phenylthio group | Moderate enzyme inhibition |

| 2-Fluoro-3-methylbenzoic Acid | Contains one fluorine atom | Minimal biological activity |

常见问题

Q. What are the standard synthetic routes for 2,6-difluoro-3-methanesulfonylbenzoic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential fluorination and sulfonylation of a benzoic acid precursor. For fluorination, electrophilic aromatic substitution using fluorine gas or fluorinating agents (e.g., Selectfluor®) under controlled pH (2–4) is common. Sulfonylation is achieved via methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 60–80°C. Key parameters include:

- Temperature : Excess heat may lead to over-sulfonylation or decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating the product.

Reference Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Fluorination | F₂ gas, H₂SO₄, 0–5°C | 60–75% |

| Sulfonylation | CH₃SO₂Cl, AlCl₃, DCM, 60°C | 70–85% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹⁹F NMR : To verify fluorine positions (δ -110 to -120 ppm for ortho-fluorines; sulfonyl group deshields adjacent protons).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 254.0 (calculated for C₈H₅F₂O₄S).

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory tract).

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

- Storage : In airtight containers, away from bases and oxidizers, at 2–8°C .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = 0.1% TFA in acetonitrile/water (60:40). Purity >98% is acceptable for most studies.

- Melting Point Analysis : Expected range 145–148°C; deviations indicate impurities .

Advanced Research Questions

Q. What strategies address regioselective challenges in introducing the methanesulfonyl group at the 3-position?

- Methodological Answer :

- Directed ortho-Metalation : Use a directing group (e.g., -COOH) to position the sulfonyl group.

- Protection/Deprotection : Temporarily protect the benzoic acid group with tert-butyl esters to avoid unwanted side reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density to guide reagent selection .

Q. What biological activities are associated with this compound, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Herbicidal Activity : Analogous to sulfonylurea herbicides (e.g., metsulfuron-methyl), which inhibit acetolactate synthase. Test via in vitro enzyme assays .

- SAR Modifications :

- Replace methanesulfonyl with -SO₂NH₂ to evaluate potency.

- Vary fluorine positions to study steric/electronic effects on target binding.

Q. How can analytical methods resolve data contradictions caused by fluorinated isomers?

- Methodological Answer :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak® IA) to distinguish 2,6-difluoro vs. 3,5-difluoro isomers.

- ²D NMR (COSY, NOESY) : Resolve overlapping signals from fluorine atoms in crowded regions .

Q. What orthogonal techniques validate conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。